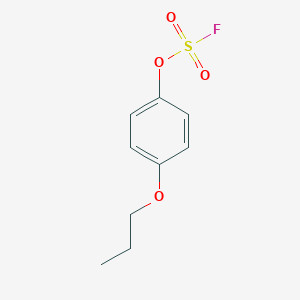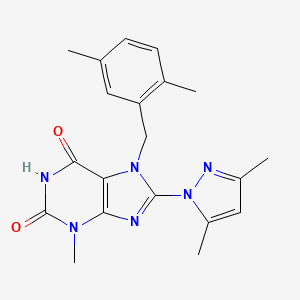![molecular formula C19H18N4O3S2 B2684368 N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide CAS No. 392293-65-1](/img/structure/B2684368.png)
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for this compound is not available, a similar compound was synthesized using a “cost-effective” approach . The process involved the use of 5-amino-1,3,4-thiadiazole-2-thiol as a starting reagent, and the synthetic strategy included stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Applications De Recherche Scientifique
Enzyme Inhibition
Several studies have focused on the synthesis and evaluation of sulfonamide derivatives, including thiadiazole moieties, for their inhibitory effects on enzymes such as carbonic anhydrase isozymes. These enzymes are crucial in physiological processes, and their inhibition can have therapeutic implications in conditions like glaucoma, epilepsy, and altitude sickness. For example, a class of sulfonamides demonstrated significant inhibition of carbonic anhydrase I and II isozymes, suggesting potential for therapeutic applications (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Photodynamic Therapy
The development of new compounds for photodynamic therapy (PDT) has also been a significant area of research. PDT involves the use of photosensitizers that, upon activation by light, produce reactive oxygen species to kill cancer cells. A study synthesized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields, indicating their potential as effective photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been explored, with compounds showing promising activity against a range of bacterial and fungal pathogens. This suggests potential for the development of new antimicrobial agents to combat infectious diseases. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides displayed notable antibacterial and antifungal activities, indicating their utility in treating microbial infections (Desai, Rajpara, & Joshi, 2013).
Antitubercular Properties
Research into the antitubercular properties of 1,3,4-thiadiazole derivatives has identified compounds with significant activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of thiadiazole derivatives as new antitubercular agents, offering hope in the fight against tuberculosis. A study reported the development of oxadiazoles and thiadiazoles as selective antitubercular agents, demonstrating their efficacy against both replicating and nonreplicating strains of M. tuberculosis (Karabanovich et al., 2016).
Propriétés
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-4-3-5-13(10-12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-14-6-8-15(26-2)9-7-14/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGQLGZANBZJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-amino-3-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,2,4-triazin-6-yl]propanoic Acid](/img/structure/B2684287.png)
![N-(4-{[(naphthalen-1-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2684288.png)
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B2684291.png)

![{[(2-Cyanophenyl)sulfonyl]amino}acetic acid](/img/structure/B2684293.png)


![Ethyl 7-(3-chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2684297.png)
![ethyl [6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2684301.png)

![ethyl 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2684303.png)

